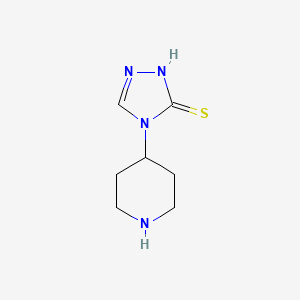

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione

Description

Properties

IUPAC Name |

4-piperidin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h5-6,8H,1-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMDYZAVUSASJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione typically involves the cyclization of substituted phenylthiosemicarbazides in the presence of a base. One common method includes the use of sodium hydroxide solution and microwave irradiation at 100°C for 5-10 minutes . The reaction mixture is then cooled, quenched with water, and the precipitated solid is filtered, dried, and crystallized in methanol to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Research has shown that derivatives of 1,2,4-triazoles, including those with piperidine moieties, demonstrate activity against various bacterial strains.

Case Studies:

- Antibacterial Screening: A study conducted by Gao et al. (2018) synthesized several 1,2,4-triazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the triazole core exhibited potent inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

- Synthesis of Derivatives: Another study synthesized S-substituted derivatives of 1,2,4-triazole-3-thiols and assessed their antimicrobial activity. The findings revealed that these derivatives showed MIC values ranging from 31.25 to 62.5 μg/mL against Pseudomonas aeruginosa and Candida albicans, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Properties

In addition to antimicrobial effects, 4-piperidin-4-yl-1H-1,2,4-triazole-5-thione has been investigated for its anti-inflammatory properties.

Case Studies:

- In Vivo Studies: Research has indicated that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. For instance, compounds similar to this compound demonstrated the ability to reduce inflammation in animal models .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug design.

Applications in Drug Design:

- Bioisosterism: The triazole ring is considered a bioisostere for carboxylic acid groups in drug molecules. This property enhances binding interactions with biological targets. Molecular docking studies have shown that compounds containing the triazole moiety can effectively interact with enzyme targets involved in bacterial resistance mechanisms .

Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organisms/Conditions | Observations/Results |

|---|---|---|---|

| Antimicrobial | 1,2,4-Triazole Derivatives | E. coli, S. aureus | MIC values comparable to ciprofloxacin |

| Antimicrobial | S-substituted Triazoles | Pseudomonas aeruginosa, Candida albicans | MIC values: 31.25 - 62.5 μg/mL |

| Anti-inflammatory | Piperidine-Triazole Derivatives | In vitro cytokine production | Significant reduction in pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties . For instance, its antimicrobial activity is linked to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death . Additionally, its antitubercular activity is associated with the inhibition of key enzymes involved in the biosynthesis of the bacterial cell wall .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

- 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione (): Structure: A phenyl group at the 4-position and a phenylamino group at the 3-position. Key Differences: The absence of the piperidinyl group reduces basicity and solubility compared to the target compound. Biological Activity: Exhibited antifungal activity against P. piricola (45% inhibition at 50 µg/mL), attributed to electron-withdrawing substituents enhancing reactivity .

- 3-Benzyl-4-phenyl-1,2,4-triazole-5-thione (): Structure: Benzyl (CH₂Ph) at the 3-position and phenyl at the 4-position. Thermodynamic Properties: Lower heat capacity (C₀p,m = 270.94 J/mol·K at 298.1 K) and entropy (S₀m = 556.94 J/mol·K) compared to phenylamino-substituted analogs, reflecting steric and electronic effects of substituents .

Physicochemical Properties

- C=S Bond : Critical for metal coordination (e.g., as a ligand) and stability. Slight variations in bond length (1.687–1.692 Å) reflect substituent electronic effects .

- Thermodynamics : Piperidinyl substitution likely increases heat capacity and entropy due to conformational flexibility of the six-membered ring .

Theoretical and Computational Insights

- DFT Studies (): Charge Distribution: Piperidinyl and phenylamino substituents alter atomic charge densities, influencing redox properties and ligand-metal interactions. Nonlinear Optical Properties: The target compound’s second-order hyperpolarizability (βμ = 6.801×10⁻³⁰ esu) exceeds benzyl- and phenyl-substituted analogs, suggesting utility in optoelectronics .

Biological Activity

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring fused to a 1,2,4-triazole ring with a thione group at the 5-position, which contributes to its pharmacological potential. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The unique structure of this compound enhances its lipophilicity and biological activity. The presence of the piperidine moiety is known to improve the compound's ability to interact with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

- Mechanism of Action : The compound interacts with bacterial enzymes and disrupts cell wall synthesis. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

-

In Vitro Studies :

- A study reported that derivatives of this compound displayed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .

- Another investigation highlighted its effectiveness against Mycobacterium tuberculosis, showing comparable activity to established antibiotics .

- Comparison with Other Compounds : The antimicrobial potency of this compound was found to be superior to some traditional antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Histone Deacetylase Inhibition : A series of studies have shown that derivatives containing the triazole core exhibit potent inhibition of histone deacetylases (HDACs), which are critical in cancer progression. In particular, compounds derived from this scaffold demonstrated inhibition rates exceeding 90% at concentrations as low as 1 μM .

- Cell Proliferation : The compound has been tested in various cancer cell lines, where it showed significant reduction in cell proliferation, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties:

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

- Experimental Evidence : In animal models, administration of this compound resulted in decreased markers of inflammation compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Q & A

Basic: What are the standard synthetic routes for 4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves condensation of 4-amino-1,2,4-triazole-5-thione derivatives with appropriate aldehydes or ketones. For example, analogous compounds (e.g., 4-(benzalamino)-3-pyridinyl derivatives) are synthesized via Schiff base formation using benzaldehyde and catalytic AlCl₃ in chloroform under reflux . Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilicity of carbonyl groups.

- Solvent choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates.

- Reaction time : Extended reflux (6–12 hours) ensures complete condensation .

- Temperature control : Moderate heat (60–80°C) balances reaction rate and side-product suppression.

Basic: How can spectroscopic techniques confirm the structure and purity of derivatives?

Answer:

- ¹H/¹³C NMR : Verify substituent integration and chemical shifts (e.g., thione sulfur deshields adjacent protons). For example, the triazole-thione proton appears at δ ~13.5 ppm in DMSO-d₆ .

- FTIR : Confirm the C=S stretch (~1200–1250 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced: What computational methods predict electronic properties and reactivity?

Answer:

- DFT calculations (B3LYP/6-311G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and stability .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to rationalize antimicrobial or anticancer activity .

- MD simulations : Assess solvation effects and conformational flexibility under physiological conditions .

Advanced: How do structural modifications influence biological activity?

Answer:

- Piperidine substitution : Bulky groups (e.g., benzyl) enhance lipophilicity, improving membrane permeability for antimicrobial activity .

- Triazole-thione core : Acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., methionine aminopeptidase) .

- Electron-withdrawing groups (e.g., -F, -NO₂) at the aryl ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

Advanced: How to resolve contradictions in solubility or stability data?

Answer:

- Solubility discrepancies : Use standardized pH buffers (e.g., pH 7.4 PBS) and control temperature. For example, solubility of 12.2 µg/mL at pH 7.4 may vary with counterion choice (e.g., sodium salts enhance aqueous solubility).

- Stability studies : Employ HPLC-UV to track degradation products under stress conditions (heat, light, oxidation) .

- Crystallographic validation : Use SHELXL to refine crystal structures and identify polymorphic forms affecting stability .

Basic: What protocols evaluate antimicrobial efficacy?

Answer:

- Agar dilution/MIC assays : Test against Gram± bacteria (e.g., S. aureus, K. pneumoniae) and fungi (e.g., C. albicans) .

- Time-kill kinetics : Monitor bactericidal/fungicidal effects over 24 hours.

- SAR rationalization : Correlate substituent bulkiness (e.g., Mannich bases) with enhanced activity due to improved target binding .

Advanced: How can DFT guide pharmacological design?

Answer:

- HOMO-LUMO analysis : Predict charge-transfer interactions with biological targets. Narrow gaps (~3–4 eV) suggest redox activity .

- ADMET profiling : Simulate absorption (LogP), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .

- Solvent-accessible surfaces : Identify hydrophobic pockets for optimizing bioavailability .

Advanced: What are common crystallographic pitfalls for triazole-thiones?

Answer:

- Disorder in flexible groups : Use SHELXL’s PART and EADP commands to model anisotropic displacement .

- Twinned crystals : Apply TWIN/BASF refinement in SHELXL for accurate intensity deconvolution .

- Hydrogen bonding networks : Validate with PLATON to ensure correct H-atom placement in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.